![molecular formula C12H11N3O B14892317 4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole is a heterocyclic compound that combines the structural features of benzimidazole and isoxazole Benzimidazole is known for its presence in various bioactive molecules, while isoxazole is a five-membered ring containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzimidazole with 3,5-dimethyl-4-nitroisoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the benzimidazole or isoxazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential bioactivity.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: The compound’s structural features make it a candidate for drug discovery, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with various biological targets, while the isoxazole ring can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A core structure in many bioactive molecules, known for its antimicrobial and anticancer properties.
Isoxazole: A five-membered ring containing nitrogen and oxygen, used in the synthesis of various pharmaceuticals and agrochemicals.
4-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethylisoxazole: A structural isomer with similar properties but different spatial arrangement.
Uniqueness
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole is unique due to the specific positioning of the benzimidazole and isoxazole moieties, which can result in distinct biological activities and chemical reactivity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
4-(3H-benzimidazol-5-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H11N3O/c1-7-12(8(2)16-15-7)9-3-4-10-11(5-9)14-6-13-10/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
JNUFDOAGGSSJSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


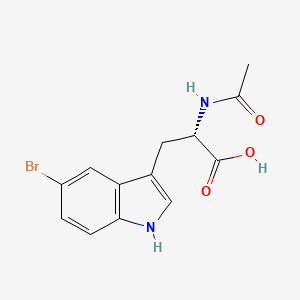
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
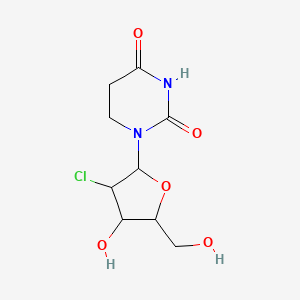
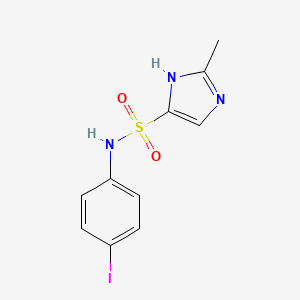
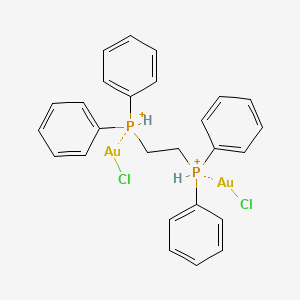
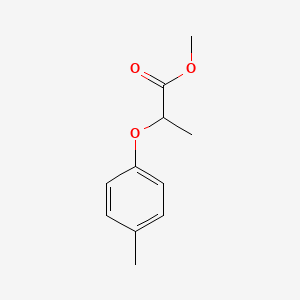

![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
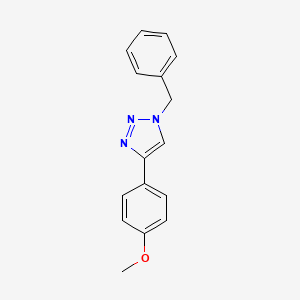
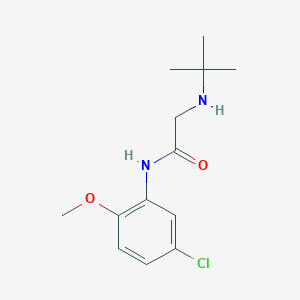

![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
